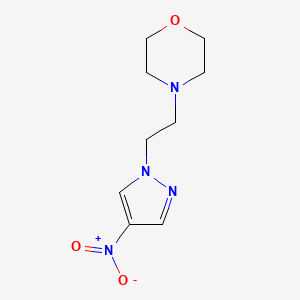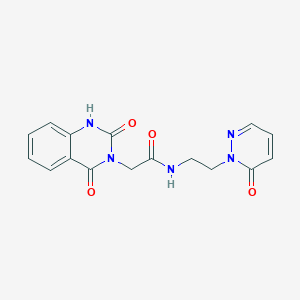
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities of Quinazolinone Derivatives
Quinazolinone derivatives have been extensively studied for their diverse pharmacological activities. Research has shown that these compounds exhibit a range of biological activities, including antibacterial, anti-inflammatory, and analgesic effects. For example, the synthesis and pharmacological evaluation of various 6-bromoquinazolinone derivatives have demonstrated significant anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). Similarly, other studies have focused on the design and synthesis of quinazolinyl acetamides, revealing potent analgesic and anti-inflammatory activities with mild ulcerogenic potential, suggesting their therapeutic potential in pain and inflammation management without significant gastrointestinal side effects (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Antimicrobial and Antitumor Activities
Quinazolinones have also been explored for their antimicrobial properties. Studies have identified new derivatives with potent antibacterial activities against various microbial strains, highlighting their potential as lead compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007). Additionally, the antitumor activity of quinazolinone analogues has been investigated, revealing broad-spectrum antitumor activity and providing insights into their mechanisms of action, which could be beneficial in cancer therapy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Allelochemical Transformations and Antioxidant Activity
The transformation products of benzoxazolinone and benzoxazinone allelochemicals have been studied, identifying compounds with potential agricultural applications in weed and disease suppression (Fomsgaard, Mortensen, & Carlsen, 2004). Moreover, the antioxidant activity of new coumarin derivatives has been explored, indicating the potential health benefits of these compounds due to their ability to scavenge free radicals (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13(17-8-9-21-14(23)6-3-7-18-21)10-20-15(24)11-4-1-2-5-12(11)19-16(20)25/h1-7H,8-10H2,(H,17,22)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCMMKQSSWSPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2590645.png)
![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)
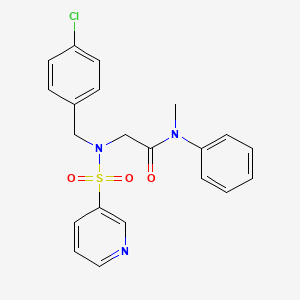
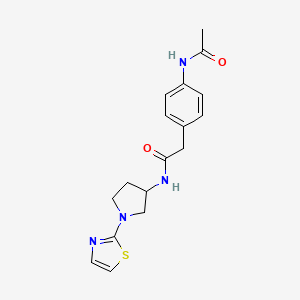
![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)
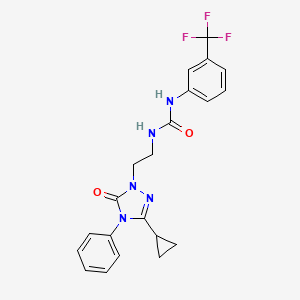
![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)
![3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile](/img/structure/B2590660.png)
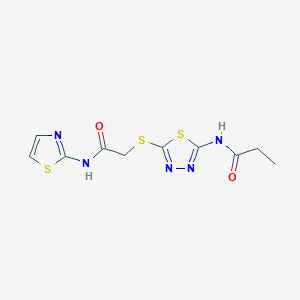
![1-(Azepan-1-yl)-2-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2590665.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide](/img/structure/B2590666.png)
